molecular formula C13H26O2 B123370 Tridecanoic acid CAS No. 638-53-9

Tridecanoic acid

Cat. No. B123370
CAS RN: 638-53-9
M. Wt: 214.34 g/mol
InChI Key: SZHOJFHSIKHZHA-UHFFFAOYSA-N
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Description

Tridecanoic acid, also known as tridecylic acid, is a 13-carbon saturated fatty acid with the chemical formula CH3(CH2)11COOH . It is commonly found in dairy products and some plants, such as nutmeg, muskmelon, black elderberry, and coconut .


Synthesis Analysis

Tridecanoic acid has been isolated from Bacillus sp. LBF-01 and purified with the help of column and multidimensional liquid chromatography (MDLC). It was characterized by Thin-layer chromatography (TLC), Electrospray Ionisation Mass Spectrometry (ESI–MS), Ultraviolet–Visible (UV–Vis), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic studies .


Molecular Structure Analysis

The molecular structure of Tridecanoic acid is CH3(CH2)11COOH . It can exist in three polymeric forms (A′, B′ and C′) when crystallized .


Chemical Reactions Analysis

Tridecanoic acid has been used as an internal standard for the lipid analysis of total intramuscular fat from broilers and fatty acid analysis in chinook salmon roe lipids .


Physical And Chemical Properties Analysis

Tridecanoic acid is a white solid with a waxy-type odor. It has a density of 0.983 g/cm3 at 37 °C and a melting point of 41.5 °C. It is soluble in alcohol, ether, and acetic acid .

Scientific Research Applications

Synthesis and Stereochemistry

  • Tridecanoic acid has been utilized in the synthesis of mono and dideuterated tridecanoic acids for biochemical studies on desaturases. This involves the preparation of various enantiomers and isotopically labeled forms of tridecanoic acid, which are valuable in probing biochemical pathways (Abad, Fabriàs, & Camps, 2000).

Antimicrobial Applications

  • Tridecanoic acid, isolated from Bacillus sp., has shown potent antimicrobial properties. It has been effectively combined with silver nanoparticles to enhance its antimicrobial efficacy against various pathogens, offering potential in plant and human disease control (Chowdhury et al., 2021).

Phase Transition Studies

  • Studies on tridecanoic acid have provided insights into the structural changes during phase transitions. This research, using Fourier transform infrared spectroscopy, helps understand the properties of tridecanoic acid under varying temperatures, contributing to material science (Marikhin et al., 2017).

Enzymatic Reaction Studies

  • Tridecanoic acid has been a crucial compound in studying the stereochemistry of enzymatic reactions, such as the transformation of fatty acids in moth pheromone biosynthesis. These studies expand our understanding of biological processes at a molecular level (Rodríguez et al., 2002).

Dairy Science

  • In dairy science, tridecanoic acid and its isomers are used as biomarkers to reflect rumen function in dairy cows. This application is significant for understanding animal health and improving dairy production methods (Fievez et al., 2012).

Biochemical Analysis

  • Tridecanoic acid serves as an internal standard in biochemical analysis, like the determination of epoxyeicosatrienoic acids using microbore liquid chromatography. Its stability and distinct characteristics make it an ideal standard for analytical methods (Nithipatikom et al., 2000).

Emulsifier Synthesis

  • It has been used in synthesizing emulsifiers for invert emulsions. Research on monoethanolamides of tridecanoic acid contributes to the development of new emulsifying agents for industrial applications (Ovchinnikov et al., 2018).

Bacterial Lipid Studies

  • Tridecanoic acid is significant in the study of triacylglycerols in bacteria, providing insights into bacterial metabolism and the role of these compounds in various microorganisms (Alvarez & Steinbüchel, 2002).

Neurological Research

  • Research on tridecanoin, a triglyceride form of tridecanoic acid, shows that it has anticonvulsant properties, antioxidant effects, and can improve mitochondrial function. This highlights its potential in neurological therapies (Tan et al., 2017).

Pharmacological Research

  • Tridecanoic acid and its derivatives have been studied for their pharmacological activities. This includes exploring their potential in treatments and understanding their biological effects and mechanisms of action (Ureña-Vacas et al., 2023).

Metabolism Studies

  • Its derivatives are used in the study of myocardial fatty acid metabolism, showcasing the utility of tridecanoic acid derivatives in medical diagnostics and understanding heart diseases (Kim et al., 2009).

Chemical Reaction Studies

  • The properties of tridecanoic acid have been instrumental in understanding chemical reactions, such as stabilization of long-chain intermediates in solution. This research contributes to the knowledge of chemical properties and reaction mechanisms (Teodorović et al., 2013).

Insect Behavior Studies

  • Tridecanoic acid has been studied for its role in influencing the flight orientation response of mosquitoes, contributing to our understanding of insect behavior and potential implications for mosquito control (Seenivasagan et al., 2014).

Safety And Hazards

Tridecanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

tridecanoic acid
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InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)
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InChI Key

SZHOJFHSIKHZHA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC(=O)O
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Molecular Formula

C13H26O2
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DSSTOX Substance ID

DTXSID4021684
Record name Tridecanoic acid
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Molecular Weight

214.34 g/mol
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Physical Description

White to off-white solid; [Acros Organics MSDS], Solid
Record name Tridecanoic acid
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Solubility

0.033 mg/mL
Record name N-Tridecanoic Acid
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Product Name

Tridecanoic acid

CAS RN

638-53-9, 68002-90-4, 64118-44-1
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Melting Point

44.5 °C
Record name N-Tridecanoic Acid
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Synthesis routes and methods

Procedure details

Tetradecene (19.8 grams, 0.1 mole) and dimethylformamide (20 milliliters, 0.26 mole) dissolved in 100 milliliters of benzene were treated with a 1:6 volume to volume ratio mixture of dinitrogen tetroxide (9.2 grams, 0.1 mole) and oxygen at 10° C. over a period of four hours and the mixture was swept with oxygen for an additional 15 minutes. Calcium oxide (5.6 grams, 0.1 mole) was added to the cooled stirred mixture and after 30 minutes, the solid material (37.6 grams) was separated by filtration and 300 milliliters of water were added thereto. After one hour at reflux, the solution was cooled and acidified with 6N hydrochloric acid to precipitate 19.8 grams (92 percent yield) of tridecanoic acid.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,800
Citations
X Jin, J Zhou, G Richey, M Wang… - … of microbiology and …, 2021 - ncbi.nlm.nih.gov
… However, undecanoic acid, lauric acid, and N-tridecanoic acid in this study were all saturated forms distinct from the previously reported antipersister fatty acid compounds, thus …
Number of citations: 11 www.ncbi.nlm.nih.gov
G Gbabode, P Negrier, D Mondieig… - … A European Journal, 2007 - Wiley Online Library
Crystal structures of the high‐temperature phases of odd‐numbered fatty acids (C n H 2n−1 OOH) from tridecanoic acid (C 13 H 25 OOH) to tricosanoic acid (C 23 H 45 OOH) are …
D Misra, NN Ghosh, M Mandal, V Mandal… - Brazilian Journal of …, 2022 - Springer
… Though several fatty acids have been reported to act on membrane components [52,53,54,55,56,57,58,59,60], however, here we observed that this methyl ester of tridecanoic acid is a …
Number of citations: 3 link.springer.com
SK Chowdhury, T Dutta, AP Chattopadhyay… - Journal of Nanostructure …, 2021 - Springer
… tridecanoic acid, tetra decanoic acid, and pentadecanoic acid, have already been reported by different researchers [33, 34]. Among these fatty acids, tridecanoic acid (… Tridecanoic acid, …
Number of citations: 17 link.springer.com
M Goto, E Asada - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
… The tridecanoic acid was prepared by the Ajinomoto Co., Ltd. The A'-form crystal was obtained by crystallization in a 2,2,4-trimethylpentane solution. The crystal data and the diffraction …
Number of citations: 25 www.journal.csj.jp
E Hines, A Gemant - Science, 1949 - science.org
… the available starting materials led to the selection of tridecanoic acid containing C14 in the carboxyl group. The tridecanoic acid was prepared from lauryl bromide and carbon dioxide …
Number of citations: 7 www.science.org
L Tao, W Sun, J Wang - Mineral Processing and Extractive …, 2023 - Taylor & Francis
… Therefore, this study attempted to use tridecanoic acid (TA) saponified by sodium hydroxide as a novel fluorite collector on account of its excellent properties, including moderate …
Number of citations: 2 www.tandfonline.com
S Makedonopoulou, J Papaioannou… - Journal of inclusion …, 2000 - Springer
The structures of the inclusion complexes of beta cyclodextrin with the aliphatic mono-acids tridecanoic acid (1) and (Z)-tetradec-7-enoic acid (2) have been determined at room …
Number of citations: 25 link.springer.com
H Matuo, DA Cadenhead - Colloids and surfaces, 1989 - Elsevier
… Here, since only fatty acids are involved in this series of works, we will refer to the straight-chain fatty acid n-tridecanoic acid as C&, to n-tetradecanoic acid as C,, and to n-…
Number of citations: 14 www.sciencedirect.com
S Makedonopoulou, IM Mavridis… - Chemical …, 1998 - pubs.rsc.org
… Organisation of long aliphatic monocarboxylic acids in b-cyclodextrin channels: crystal structures of the inclusion complexes of tridecanoic acid and (Z)-tetradec-7-enoic acid in b-cyclodextrin …
Number of citations: 32 pubs.rsc.org

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